![molecular formula C11H18Cl2N2O2 B2379928 2-Amino-3-[(1-phenylethyl)amino]propanoic acid dihydrochloride CAS No. 1955498-53-9](/img/structure/B2379928.png)

2-Amino-3-[(1-phenylethyl)amino]propanoic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

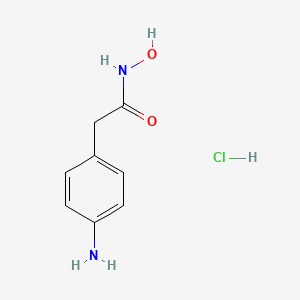

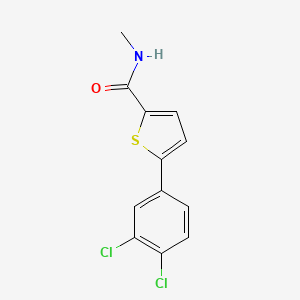

“2-Amino-3-[(1-phenylethyl)amino]propanoic acid dihydrochloride” is a chemical compound with the CAS number 1955498-53-9 . It has a molecular weight of 281.18 and a molecular formula of C11H18Cl2N2O2 .

Molecular Structure Analysis

The molecular structure of this compound consists of an amino group (NH2), a carboxyl group (COOH), and a phenylethylamino side chain, all attached to a central carbon . This structure is similar to the general structure of alpha-amino acids .Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.18 and a molecular formula of C11H18Cl2N2O2 . Other physical and chemical properties such as boiling point or solubility are not specified in the available resources .Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study synthesized amino acid-based corrosion inhibitors, including 2-amino-3-[(1-phenylethyl)amino]propanoic acid derivatives. These compounds demonstrated significant corrosion inhibition for mild steel, with one derivative exhibiting up to 96.08% inhibition efficiency at a low concentration. The inhibitors effectively increased polarization resistance and reduced double-layer capacitance, indicating strong adsorption on the metal surface. This finding suggests the potential of these derivatives in industrial applications to protect metals from corrosion (Srivastava et al., 2017).

Antimicrobial and Anti-Tubercular Activities

Another study focused on the biological activities of Schiff bases derived from 2-amino-3-[(1-phenylethyl)amino]propanoic acid. These compounds showed remarkable antimicrobial activities and were also effective in anti-tubercular studies. The polymers doped with these compounds displayed properties that could be leveraged in medical and pharmaceutical fields, suggesting their use in developing new antimicrobial agents (Radhakrishnan et al., 2020).

Polymer Modification

A study explored the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amine compounds, including 2-amino-3-[(1-phenylethyl)amino]propanoic acid derivatives. These modifications enhanced the hydrogels' swelling degree and improved their thermal stability. The modified polymers showed promising antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Propiedades

IUPAC Name |

2-amino-3-(1-phenylethylamino)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2ClH/c1-8(9-5-3-2-4-6-9)13-7-10(12)11(14)15;;/h2-6,8,10,13H,7,12H2,1H3,(H,14,15);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBPWWNNZHFJTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-[(1-phenylethyl)amino]propanoic acid dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379847.png)

![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2379848.png)

![3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B2379851.png)

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-(3-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2379854.png)

![N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B2379859.png)

![(4S,6R,7S,8R,9S,13R,16R,18S,19R)-16-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-one](/img/structure/B2379860.png)

![2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2379866.png)